Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an ethoxy-oxoethyl side chain, and a fluorine atom attached to the piperidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoropiperidine, which is then protected with a tert-butyl group.
Ethoxy-oxoethyl Side Chain Introduction: The protected 3-fluoropiperidine is reacted with ethyl bromoacetate in the presence of a base such as triethylamine.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ethoxy-oxoethyl side chain can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic or basic conditions can be applied, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, carboxylic acids, and alcohols, depending on the specific reaction pathway chosen.
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The ethoxy-oxoethyl side chain contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate: Contains a hydrazino group instead of the ethoxy group, leading to distinct reactivity and applications.
Uniqueness
The presence of the fluorine atom in tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate distinguishes it from other similar compounds, providing enhanced binding affinity and selectivity in biological systems. This makes it a valuable intermediate in the synthesis of pharmaceuticals with improved efficacy and safety profiles.
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h10-11H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVXHAKCMVOQSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1F)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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